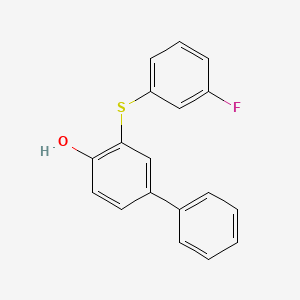
4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol is an organic compound that features a biphenyl core substituted with a fluoro-phenylsulfanyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro-phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a variety of alcohol derivatives.
科学的研究の応用
4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol involves its interaction with specific molecular targets. The fluoro-phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
1-(3-Fluorophenyl)piperazine: This compound shares the fluoro-phenyl group but has a different core structure.
Fluorinated Boronic Acids: These compounds also contain a fluoro-phenyl group and are used in similar applications.
Uniqueness
4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol is unique due to its specific combination of functional groups and its biphenyl core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C18H13FOS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2-(3-fluorophenyl)sulfanyl-4-phenylphenol |
InChI |
InChI=1S/C18H13FOS/c19-15-7-4-8-16(12-15)21-18-11-14(9-10-17(18)20)13-5-2-1-3-6-13/h1-12,20H |
InChIキー |
YGHRDLASUQNTOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)SC3=CC=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]-](/img/structure/B8379226.png)
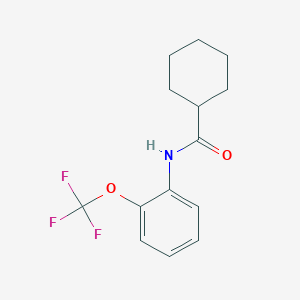
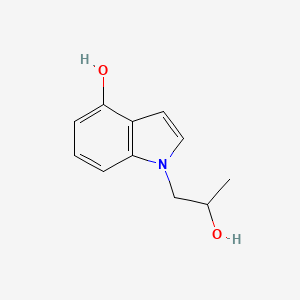
methanone](/img/structure/B8379242.png)

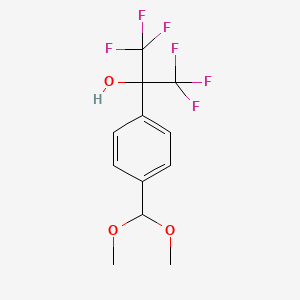

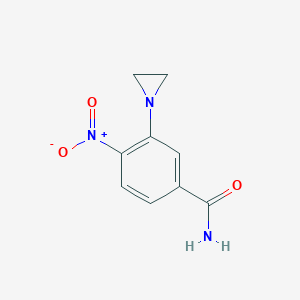

![Dicyclohexyl(2',4',6'-tri-tert-butyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B8379288.png)

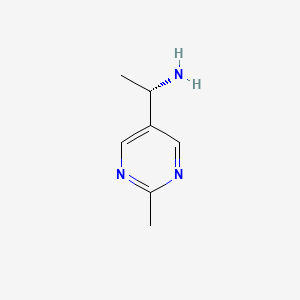
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B8379308.png)
